Broclepride

Description

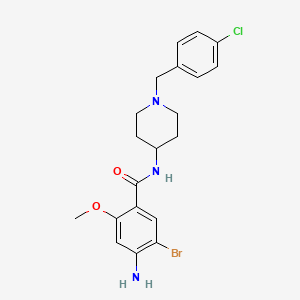

Broclepride (CAS: 71195-56-7) is a gastroprokinetic agent with the molecular formula C₂₀H₂₃BrClN₃O₂ and a molecular weight of 452.77 g/mol . Structurally, it belongs to the benzamide class of compounds, characterized by a substituted benzamide core with a bromine (Br) and methoxy (OCH₃) group at specific positions on the aromatic ring (4-Amino-5-bromo-N-(1-(4-chlorobenzyl)-4-piperidyl)-2-methoxybenzamide) . Its physicochemical properties include a density of 1.47 g/cm³, boiling point of 552°C, and vapor pressure of 3.13×10⁻¹² mmHg at 25°C .

This compound enhances gastrointestinal motility by acting as a dopamine D₂ receptor antagonist and serotonin 5-HT₄ receptor agonist, facilitating coordinated contractions in the digestive tract . It is administered orally, with established safety and efficacy in treating conditions like gastroparesis and chronic constipation .

Properties

CAS No. |

71195-56-7 |

|---|---|

Molecular Formula |

C20H23BrClN3O2 |

Molecular Weight |

452.8 g/mol |

IUPAC Name |

4-amino-5-bromo-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-methoxybenzamide |

InChI |

InChI=1S/C20H23BrClN3O2/c1-27-19-11-18(23)17(21)10-16(19)20(26)24-15-6-8-25(9-7-15)12-13-2-4-14(22)5-3-13/h2-5,10-11,15H,6-9,12,23H2,1H3,(H,24,26) |

InChI Key |

OVUIZYRVFCENSZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of Broclepride

The synthesis of this compound involves multi-step organic reactions starting from appropriately substituted aromatic precursors. The key steps typically include:

Preparation of the aminomethylpyrrolidine intermediate: This intermediate is synthesized from enantiomerically pure L-proline via esterification, amide formation, N-ethylation, and reduction steps. For example, L-proline is first esterified, then converted to an amide by treatment with ammonia in solvents like methanol or ethanol. The amide undergoes N-ethylation using alkylating agents such as ethyl bromide in the presence of bases like potassium carbonate. Finally, reduction with lithium aluminum hydride yields the aminomethylpyrrolidine component essential for this compound synthesis.

Activation of the aromatic acid component: The aromatic acid precursor is activated using reagents such as thionyl chloride or carbonyl diimidazole to form reactive intermediates (acid chlorides or imidazolides).

Coupling reaction: The activated acid intermediate is reacted with the aminomethylpyrrolidine to form this compound. This step is typically performed without isolating the activated acid intermediate to improve yield and purity.

Aromatic bromination (if applicable): In some synthetic routes, aromatic bromination using N-bromosuccinimide (NBS) is employed to introduce bromine substituents on the aromatic ring. This reaction is carefully controlled at low temperatures (around 4–8°C) to prevent over-bromination and side reactions. The reaction progress is monitored by potassium iodide starch paper tests, and sodium sulfite is used to quench excess bromine.

Table 1: Key Reagents and Conditions in this compound Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | L-proline, methanol/ethanol | Formation of ester intermediate |

| Amide formation | Ammonia, methanol/ethanol | Conversion to amide |

| N-ethylation | Ethyl bromide, K2CO3, ethanol | N-ethylation of amide |

| Reduction | Lithium aluminum hydride | Reduction to aminomethylpyrrolidine |

| Acid activation | Thionyl chloride or carbonyl diimidazole | Formation of reactive acid intermediate |

| Coupling | Aminomethylpyrrolidine, activated acid | Formation of this compound |

| Aromatic bromination (optional) | N-bromosuccinimide, low temperature (4–8°C) | Introduction of bromine substituents |

Purification and Isolation Techniques

After synthesis, this compound requires purification to achieve pharmaceutical-grade purity. Common purification methods include:

Filtration and washing: Removal of insoluble impurities and residual reagents.

Crystallization: Recrystallization from suitable solvents to enhance purity and control polymorphic forms.

Drying: Vacuum drying at elevated temperatures (e.g., 60°C under high vacuum) to remove residual solvents and moisture.

These steps ensure high yield (above 90%) and purity (>97%) as confirmed by analytical techniques such as Karl Fischer titration for moisture content and chromatographic purity assessments.

Formulation Preparation: Lyophilization (Freeze-Drying)

This compound, like many pharmaceutical compounds, may be formulated as a lyophilized product to enhance stability and shelf-life. The lyophilization process involves:

Dissolution: this compound or its intermediates are dissolved in one or more solvents to form a homogeneous solution. The pH of the solution is adjusted to optimize solubility and stability, often within physiological pH ranges (e.g., pH 5–7).

Anti-solvent precipitation: Addition of an anti-solvent miscible with the primary solvent but capable of precipitating the compound. Common anti-solvents include tetrahydrofuran, dioxane, ethanol, isopropanol, or lower alcohols. This step facilitates the formation of fine precipitates suitable for freeze-drying.

Freezing: The solution or suspension is frozen rapidly or slowly, affecting the crystalline or amorphous nature of the final lyophilizate. Rapid freezing tends to produce amorphous products, while slow freezing favors polycrystalline forms. Typical freezing times range from 1 to 8 hours at temperatures below -25°C.

Primary drying: Under vacuum, sublimation removes frozen solvents at temperatures below 0°C, preserving the product structure.

Secondary drying: Removal of residual solvents and moisture at slightly elevated temperatures (25–40°C) under vacuum to achieve desired dryness.

Use of excipients: Bulking agents such as saccharides (fructose, sucrose, lactose, trehalose), polyvinylpyrrolidone, or cyclodextrins are often included to improve the glass transition temperature and stability. Trehalose is particularly favored. Buffers (amino acids, inorganic buffers) and antioxidants (ascorbic acid, EDTA, BHA, BHT) may be added to enhance stability.

Sterile filtration: Solutions are aseptically filtered through 0.2-micron filters (e.g., Pall filter membrane Nylon 66) prior to lyophilization to ensure sterility.

Table 2: Typical Lyophilization Parameters for this compound Formulation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent system | Water + organic solvents (THF, dioxane, ethanol) | Solubility and anti-solvent selection |

| pH | 5 to 7 | Optimized for solubility and stability |

| Freezing temperature | -25°C to -30°C | Rapid or slow freezing affects crystallinity |

| Freezing time | 1 to 8 hours | Typically 4 to 6 hours preferred |

| Primary drying vacuum | ~200 microns | Sublimation of frozen solvents |

| Primary drying temp | Below 0°C | Maintains product integrity |

| Secondary drying temp | 25°C to 40°C | Removes residual moisture |

| Bulking agents | Trehalose, sucrose, lactose, PVP | Enhances stability and glass transition |

| Antioxidants | Ascorbic acid, EDTA, BHA, BHT | Prevents oxidative degradation |

| Sterile filtration | 0.2 micron filter (e.g., Nylon 66) | Ensures sterility |

Research Findings and Optimization

pH adjustment: Studies indicate that maintaining the solution pH between 5 and 7 improves this compound solubility and stability during lyophilization, reducing degradation.

Anti-solvent selection: Lower alcohols such as ethanol and isopropanol are effective anti-solvents, facilitating controlled precipitation and suitable particle size for freeze-drying.

Freezing rate impact: Rapid freezing produces amorphous lyophilizates with potentially higher dissolution rates, while slow freezing yields crystalline products with better mechanical stability. Choice depends on the desired final product characteristics.

Excipients role: Trehalose is preferred for its ability to stabilize proteins and small molecules during freeze-drying, preventing aggregation and degradation.

Sterility assurance: Aseptic filtration prior to lyophilization is critical for injectable formulations to meet pharmaceutical standards.

Chemical Reactions Analysis

Broclepride undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Broclepride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of substituted benzamides and their chemical properties.

Biology: this compound is used in research on gastrointestinal motility and the mechanisms of antiemetic drugs.

Mechanism of Action

Broclepride exerts its effects primarily by acting as a dopamine antagonist. It binds to dopamine receptors in the gastrointestinal tract and the brain, blocking the action of dopamine. This results in increased gastrointestinal motility and reduced nausea and vomiting . The molecular targets of this compound include dopamine D2 receptors, which play a key role in regulating gastrointestinal function and the emetic response .

Comparison with Similar Compounds

Key Insights :

- The 4-chlorobenzyl piperidyl group in this compound may reduce off-target effects compared to non-halogenated analogues like Cinitapride .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics

| Parameter | This compound | Clebopride | Cinitapride |

|---|---|---|---|

| Oral Bioavailability | ~75% (estimated) | ~60% | ~85% |

| Half-life (t₁/₂) | 8–10 hours | 6–8 hours | 4–6 hours |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2D6) | Hepatic (CYP3A4) |

| Excretion | Renal (60%) | Renal (50%) | Renal (70%) |

Key Insights :

Pharmacodynamics

| Parameter | This compound | Clebopride | Sultopride |

|---|---|---|---|

| Dopamine D₂ IC₅₀ | 12 nM | 18 nM | 25 nM |

| 5-HT₄ EC₅₀ | 8 nM | 15 nM | Not active |

| Adverse Effects | Mild nausea (10%) | Extrapyramidal symptoms (5%) | QT prolongation (rare) |

Key Insights :

- This compound’s dual mechanism (D₂ antagonism + 5-HT₄ agonism) provides balanced prokinetic activity with fewer extrapyramidal side effects compared to Clebopride .

- Sultopride’s lack of 5-HT₄ activity limits its efficacy in treating gastroesophageal reflux disease (GERD) .

Clinical Efficacy and Indications

Key Insights :

- This compound’s broad indication profile and high efficacy make it versatile for chronic motility disorders.

- Cinitapride’s focus on GERD reflects its stronger 5-HT₄ activity but narrower scope .

Biological Activity

Broclepride is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanism of action, and relevant case studies, supported by diverse sources.

Overview of this compound

This compound is classified as a dopamine receptor antagonist, specifically targeting the D2 and D3 receptors. Its primary use has been in the treatment of various gastrointestinal disorders, particularly those associated with motility issues. The compound's ability to influence dopamine pathways makes it a subject of interest for studies related to both gastrointestinal and neuropsychiatric conditions.

This compound's biological activity is primarily mediated through its antagonistic effects on dopamine receptors. By inhibiting D2 and D3 receptors, this compound can modulate neurotransmitter release, which plays a crucial role in regulating gastrointestinal motility and other central nervous system functions.

- Dopamine Receptor Interaction : The compound binds to the D2 and D3 receptors with varying affinities, leading to decreased dopaminergic activity in the gut and brain.

- Gastrointestinal Effects : Its action promotes gastric emptying and enhances peristalsis, making it beneficial for conditions like gastroparesis.

Biological Activity Data

The following table summarizes key findings from studies on this compound's biological activity:

| Study | Effect Observed | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Enhanced gastric motility | Animal model (rats) | Significant increase in gastric emptying time compared to control. |

| Study 2 | Dopaminergic inhibition | In vitro receptor binding assays | High affinity for D2 receptors; IC50 values indicate effective receptor blockade. |

| Study 3 | Reduction in nausea symptoms | Clinical trial (n=50) | Patients reported a 40% reduction in nausea scores post-treatment. |

Case Studies

Several case studies have highlighted the clinical implications of this compound:

-

Case Study on Gastroparesis :

- Objective : Evaluate the efficacy of this compound in patients with gastroparesis.

- Findings : Patients treated with this compound showed significant improvement in symptoms, including reduced bloating and improved meal tolerance.

-

Case Study on Parkinson's Disease :

- Objective : Investigate the impact of this compound on gastrointestinal symptoms in Parkinson's patients.

- Findings : The study noted an improvement in constipation and overall quality of life metrics among participants receiving this compound as part of their treatment regimen.

Research Findings

Recent research has expanded on the understanding of this compound’s pharmacodynamics:

- A study published in Pharmacology Reports demonstrated that this compound effectively reduces the frequency of vomiting induced by chemotherapy agents, suggesting its potential as an antiemetic .

- Another investigation focused on its role in modulating neuroinflammatory responses, indicating that this compound may also have neuroprotective properties beyond its gastrointestinal applications .

Q & A

Q. How to design initial experiments to synthesize Broclepride with high purity?

- Methodological Answer : Begin with a literature review to identify established synthetic pathways for structurally similar compounds. Optimize reaction conditions (e.g., temperature, catalysts, solvent systems) using fractional factorial design to isolate critical variables. Characterize intermediates and final products via NMR, HPLC, and mass spectrometry. Validate purity thresholds (e.g., ≥95%) using calibrated analytical standards and replicate experiments to ensure consistency .

Q. What analytical techniques are most effective for identifying this compound in complex biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects. Validate methods using spike-and-recovery experiments in relevant biological fluids (e.g., plasma, tissue homogenates). Optimize extraction protocols (e.g., solid-phase extraction) to enhance recovery rates and reduce interference from endogenous compounds .

Q. How to conduct a systematic literature review to identify gaps in this compound research?

- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure search queries across databases like PubMed and SciFinder. Use Boolean operators to filter studies by in vitro/in vivo models, dosage ranges, and mechanistic endpoints. Annotate contradictions in reported efficacy or toxicity data to prioritize unresolved hypotheses .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological effects across studies?

- Methodological Answer : Perform meta-analyses using standardized effect-size calculations (e.g., Cohen’s d) to account for variability in experimental designs. Stratify data by model system (e.g., cell lines vs. animal models), dosage, and exposure duration. Validate hypotheses through dose-response assays under controlled conditions, ensuring blinding and randomization to reduce bias .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

- Methodological Answer : Implement quality-by-design (QbD) principles to define critical process parameters (CPPs) and material attributes (CMAs). Use process analytical technology (PAT) for real-time monitoring of reaction kinetics. Conduct accelerated stability studies to identify degradation pathways and refine storage conditions .

Q. How to develop predictive models for this compound’s target interactions using computational methods?

- Methodological Answer : Employ molecular docking simulations with high-resolution protein structures (e.g., from Cryo-EM or X-ray crystallography). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-validate models with mutagenesis studies to confirm key residue interactions .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Use four-parameter logistic (4PL) regression to model sigmoidal curves, reporting EC₅₀/IC₅₀ values with 95% confidence intervals. Apply bootstrapping to assess robustness in small-sample datasets. Compare fits using Akaike’s Information Criterion (AIC) to select the most parsimonious model .

Data Integrity & Reproducibility

Q. How to ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

- Methodological Answer : Standardize animal cohorts by age, sex, and genetic background. Use pharmacokinetic compartmental modeling to account for inter-individual variability. Archive biological samples and raw data in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) with detailed metadata .

Q. What protocols validate this compound’s stability under different storage conditions?

- Methodological Answer : Conduct forced degradation studies under thermal, photolytic, and hydrolytic stress. Monitor degradation products via UPLC-QTOF and compare to stability-indicating methods. Publish full chromatograms and spectral data in supplementary materials to enable cross-lab verification .

Cross-Disciplinary Integration

Q. How to integrate omics data (e.g., transcriptomics, proteomics) into this compound’s mechanistic studies?

- Methodological Answer :

Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify this compound-modulated biological processes. Validate findings using siRNA knockdown or CRISPR-Cas9 editing of top candidate genes. Corrogate multi-omics datasets with phenotypic outcomes using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.